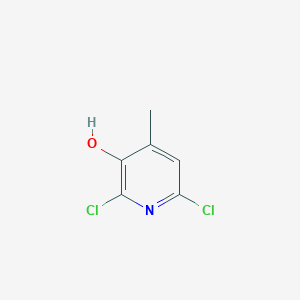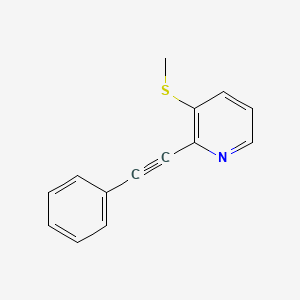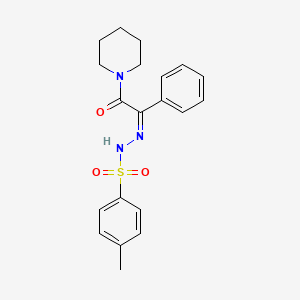
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxirane ring, a methanesulfonate group, and a pentenyl side chain, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone intermediate.
Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group, which can be achieved by reacting the oxiranemethanol intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles like hydroxide ions or amines replace the methanesulfonate group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxy derivatives, amine derivatives
科学的研究の応用
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methanesulfonate group can also enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
- (2S-trans)-2-(1,1-Dimethylethyl)-5-methyl-5-(4-methyl-3-pentenyl)-1,3-dioxolan-4-one
- (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol
Uniqueness
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is unique due to its combination of an oxirane ring, a methanesulfonate group, and a pentenyl side chain This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds
特性
分子式 |
C11H20O4S |
|---|---|
分子量 |
248.34 g/mol |
IUPAC名 |
[(2S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-9(2)6-5-7-11(3)10(15-11)8-14-16(4,12)13/h6,10H,5,7-8H2,1-4H3/t10-,11?/m0/s1 |
InChIキー |
GGQOHQOIVZQPCU-VUWPPUDQSA-N |
異性体SMILES |
CC(=CCCC1([C@@H](O1)COS(=O)(=O)C)C)C |
正規SMILES |
CC(=CCCC1(C(O1)COS(=O)(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)


![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)

![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)


![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)


